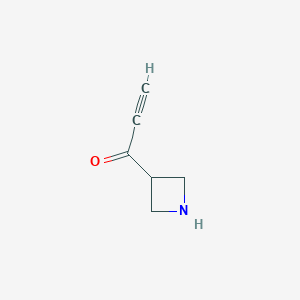1-(Azetidin-3-yl)prop-2-yn-1-one
CAS No.:
Cat. No.: VC17728018
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7NO |
|---|---|
| Molecular Weight | 109.13 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)prop-2-yn-1-one |
| Standard InChI | InChI=1S/C6H7NO/c1-2-6(8)5-3-7-4-5/h1,5,7H,3-4H2 |
| Standard InChI Key | AZGRBAZZCJXUGV-UHFFFAOYSA-N |
| Canonical SMILES | C#CC(=O)C1CNC1 |
Introduction
Structural and Chemical Identity
Molecular Framework and Nomenclature
1-(Azetidin-3-yl)prop-2-yn-1-one consists of an azetidine ring (a saturated four-membered ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with a prop-2-yn-1-one group. The propiolamide moiety introduces significant electron-withdrawing character, influencing the compound’s reactivity in nucleophilic and electrophilic transformations . The IUPAC name reflects this substitution pattern, with the ketone group positioned at the terminal alkyne carbon.
Physicochemical Properties
Key physicochemical data include:
Experimental data on melting/boiling points and solubility remain limited in public literature, but its synthetic intermediates and derivatives often exhibit solubility in polar aprotic solvents like dichloromethane and acetonitrile .
Synthetic Methodologies
Direct Synthesis from Azetidine and Propiolate Esters
A common route involves the condensation of azetidine with methyl propiolate under cryogenic conditions. For example, azetidine (8.76 mmol) dissolved in a methanol/water mixture is treated with methyl propiolate at , followed by acid hydrolysis to yield the target compound . This method achieves moderate yields (72–80%) and avoids side reactions such as polymerization of the alkyne moiety.
Alternative Pathways via Gold-Catalyzed Reactions
Gold(I) complexes, such as IPrAuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), facilitate the formation of gold-alkynyl intermediates. Treatment of 1-(azetidin-1-yl)prop-2-yn-1-one with IPrAuCl in dichloromethane/triethylamine yields stable gold-alkynyl complexes, which are pivotal in studying ligand effects on catalytic activity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl):
13C NMR (125 MHz, CDCl):
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption at 2121 cm, characteristic of the carbon-carbon triple bond, and a carbonyl stretch at 1703 cm .
Reactivity and Kinetic Studies
Methylation Kinetics
Treatment with methyl triflate (MeOTf) in CDCl at 298 K follows pseudo-first-order kinetics, with a rate constant . Competing experiments with gold complexes reveal that coordination to the alkyne moiety slows methylation, underscoring the influence of metal ligation on reactivity .
Rotational Barriers in the Azetidine Ring
Variable-temperature NMR studies quantify the rotational barrier of the azetidine ring. At 298 K, the energy barrier for ring inversion is approximately 12–15 kcal/mol, attributed to angle strain in the four-membered ring .
Applications in Organic Synthesis
Gold-Catalyzed Cycloadditions
The compound serves as a substrate in gold-catalyzed [2+2] cycloadditions, enabling the construction of bicyclic frameworks. For instance, reaction with ethylene under Au(I) catalysis yields strained cyclobutane derivatives, which are valuable in medicinal chemistry .
Precursor to Bioactive Molecules
Derivatization of the alkyne moiety via Sonogashira coupling or hydroamination provides access to azetidine-containing pharmaceuticals. Recent studies highlight its role in synthesizing kinase inhibitors and antimicrobial agents .
Computational Insights
HOMO-LUMO Analysis
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 6.2 eV, with the LUMO localized on the carbonyl and alkyne groups. This electronic profile facilitates electrophilic attacks at the β-carbon of the alkyne .
Transition-State Modeling
DFT studies of methylation kinetics identify a trigonal bipyramidal transition state, with MeOTf approaching the lone pair of the azetidine nitrogen. The computed activation energy () of 18.5 kcal/mol aligns with experimental data .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume